molecular formula C24H16FNO2 B14288703 9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid CAS No. 128995-46-0

9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

Cat. No.: B14288703
CAS No.: 128995-46-0
M. Wt: 369.4 g/mol
InChI Key: UBSQJZPELRCTMC-UHFFFAOYSA-N
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Description

9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is a complex organic compound belonging to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This particular compound features a unique structure with a fluorine atom, a phenyl group, and a carboxylic acid group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles with optimization for scale and efficiency .

Chemical Reactions Analysis

9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid involves its interaction with molecular targets, such as DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and affecting biological processes. This intercalation is driven by charge transfer and π-stacking interactions, which can lead to the unwinding of the helical structure .

Comparison with Similar Compounds

Similar compounds to 9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid include other acridine derivatives, such as:

  • Acriflavine
  • Proflavine
  • Quinacrine

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

CAS No.

128995-46-0

Molecular Formula

C24H16FNO2

Molecular Weight

369.4 g/mol

IUPAC Name

9-fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

InChI

InChI=1S/C24H16FNO2/c25-17-8-11-21-20(13-17)22(24(27)28)19-10-7-16-12-15(14-4-2-1-3-5-14)6-9-18(16)23(19)26-21/h1-6,8-9,11-13H,7,10H2,(H,27,28)

InChI Key

UBSQJZPELRCTMC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(C=CC(=C3)F)N=C2C4=C1C=C(C=C4)C5=CC=CC=C5)C(=O)O

Origin of Product

United States

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